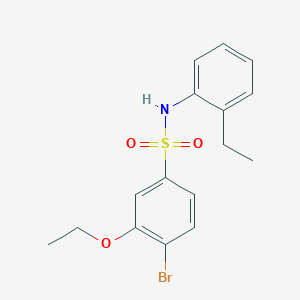![molecular formula C20H24N6O2S B15120741 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120741.png)
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a combination of pyrrolidine, pyrimidine, piperazine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyrrolidine and pyrimidine derivatives, which are then coupled with piperazine and benzothiazole units under specific reaction conditions.
- Step 1: Synthesis of Pyrrolidine Derivatives:
- Pyrrolidine derivatives are synthesized by reacting pyrrolidine with various electrophiles under controlled conditions.
- Common reagents: Pyrrolidine, alkyl halides, and bases like sodium hydride.
- Step 2: Synthesis of Pyrimidine Derivatives:
- Pyrimidine derivatives are prepared by cyclization reactions involving appropriate precursors.
- Common reagents: Guanidine, β-diketones, and acids or bases as catalysts.
- Step 3: Coupling Reactions:
- The pyrrolidine and pyrimidine derivatives are coupled with piperazine and benzothiazole units.
- Common reagents: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties.
- Common reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction:
- Reduction reactions can occur at the pyrimidine and benzothiazole rings.
- Common reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution:
- Substitution reactions can take place at various positions on the aromatic rings.
- Common reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:
- Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and interaction with various reagents.
- Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its effects on cellular processes and enzyme activities.
- Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Pyrrolidine Derivatives:
- Compounds with similar pyrrolidine moieties, such as pyrrolidine-2,5-diones.
- Pyrimidine Derivatives:
- Compounds with similar pyrimidine rings, such as 2-aminopyrimidines.
- Piperazine Derivatives:
- Compounds with similar piperazine units, such as 1-benzylpiperazine.
- Benzothiazole Derivatives:
- Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole.
Uniqueness: The uniqueness of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione lies in its multi-functional structure, which combines several bioactive moieties into a single molecule
Properties
Molecular Formula |
C20H24N6O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C20H24N6O2S/c1-15-14-18(24-8-4-5-9-24)22-20(21-15)26-12-10-25(11-13-26)19-16-6-2-3-7-17(16)29(27,28)23-19/h2-3,6-7,14H,4-5,8-13H2,1H3 |
InChI Key |
LSPREVBPWANOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylsulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15120665.png)
![N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120668.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline](/img/structure/B15120678.png)
![4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15120680.png)
![2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B15120686.png)
![N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15120699.png)
![8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15120701.png)
![4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120703.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B15120708.png)
![1-{5H,7H,8H-pyrano[4,3-c]pyridazine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B15120727.png)
![7-Methoxy-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15120728.png)
![5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B15120734.png)

